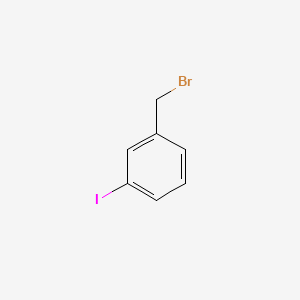
3-Iodobenzyl bromide
Overview
Description
3-Iodobenzyl bromide, also known as 1-(Bromomethyl)-3-iodobenzene, is an organic compound with the molecular formula C7H6BrI. It is a meta-isomer of iodobenzyl bromide and is characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
3-Iodobenzyl bromide is a versatile reagent used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it useful in the formation of a variety of chemical structures.
Mode of Action
As a halogenated compound, this compound can participate in various types of chemical reactions. It’s often used as a derivatization reagent, where it reacts with other molecules to form new compounds . For instance, it has been used in the extraction and purification of thiouracil .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it’s used in. For example, when used as a derivatization reagent for thiouracil, it would affect the biochemical pathways involving thiouracil .
Pharmacokinetics
Like other halogenated compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its reactivity, solubility, and the specific biochemical reactions it’s involved in .
Result of Action
The results of this compound’s action are highly context-dependent, varying based on the specific reactions it’s used in. In the case of thiouracil derivatization, the result would be the formation of a new compound with altered properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light and air, and it’s recommended to be stored in a dark place under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly affect its reactivity and the outcomes of its reactions .
Biochemical Analysis
Biochemical Properties
3-Iodobenzyl bromide plays a significant role in biochemical reactions, particularly as a derivatization reagent for the extraction and purification of thiouracil . It interacts with various enzymes and proteins, facilitating the synthesis of meta-substituted phenylalanine derivatives and N6-substituted aristeromycin derivatives . These interactions are crucial for the compound’s application in biochemical research and drug development.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Studying these transport mechanisms is important for understanding the compound’s pharmacokinetics.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes .
Preparation Methods
3-Iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The reaction involves the substitution of a hydrogen atom in the methyl group of 3-iodotoluene with a bromine atom. The reaction conditions typically include the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
3-Iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. Common reagents used in these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Coupling Reactions: The iodine atom in this compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 3-iodobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various substituted phenylalanine derivatives and aristeromycin derivatives.
Biology: The compound is used as a derivatization reagent for the extraction and purification of thiouracil, which is important in biochemical studies.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, such as N6-substituted aristeromycin derivatives.
Industry: This compound is used in the production of specialty chemicals and intermediates for pharmaceuticals
Comparison with Similar Compounds
3-Iodobenzyl bromide can be compared with other similar compounds such as:
3-Bromobenzyl bromide: Similar in structure but lacks the iodine atom, making it less versatile in coupling reactions.
4-Iodobenzyl bromide: The iodine atom is positioned at the para position, which can influence the reactivity and selectivity in certain reactions.
3-Iodobenzylamine hydrochloride: Contains an amine group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, with both bromine and iodine atoms available for various chemical transformations .
Properties
IUPAC Name |
1-(bromomethyl)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZSVQZBSCWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374760 | |
| Record name | 3-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49617-83-6 | |
| Record name | 3-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Iodobenzyl bromide in analyzing thyreostats?
A1: this compound is used as a derivatizing agent in the analysis of thyreostats, specifically thiouracil. [] This means it reacts with thiouracil in the sample to form a derivative with improved properties for analysis. This derivatization, followed by specific extraction techniques, enhances the sensitivity and reduces matrix effects during analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)
